molecular formula C13H20N4O4 B2677141 7-O-Tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate CAS No. 2551115-67-2

7-O-Tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate

Cat. No. B2677141
CAS RN: 2551115-67-2
M. Wt: 296.327
InChI Key: TZEPYMLSJNHNGR-UHFFFAOYSA-N
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Description

The compound “7-O-Tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate” is a complex organic molecule. It contains functional groups such as tert-butyl, methyl, amino, and carboxylate groups . These functional groups suggest that the compound could be involved in a variety of chemical reactions.


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, and the carboxylate group could undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carboxylate and amino groups, and its reactivity could be influenced by the presence of the heterocyclic ring .

Scientific Research Applications

Synthetic Applications and Reactivity

  • Synthetic Versatility : Imidazo[1,2-a]pyrazine derivatives, similar to the queried compound, are synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, the reactivity of pyrazolo[5,1-c][1,2,4]triazines, which share structural similarities with the target molecule, under different conditions highlights the synthetic utility of such fused heterocyclic systems. These derivatives can undergo acylation reactions to form amides, a fundamental synthetic route that can be applied to synthesize a wide array of functionalized derivatives for further chemical exploration (Mironovich & Shcherbinin, 2015).

  • Protecting Group Strategy : The use of tert-butyl as a protecting group in the synthesis of pyrazole derivatives, as detailed in the preparation of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine, showcases the strategic manipulation of functional groups to achieve desired chemical transformations. This approach is crucial for the synthesis of complex molecules, including imidazo[1,2-a]pyrazine derivatives, allowing for selective reactivity and functionalization (Pollock & Cole, 2015).

Biological Applications

  • Antimicrobial Activity : Some imidazo[1,2-a]pyrazine derivatives have been investigated for their antimicrobial properties. The synthesis and evaluation of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides demonstrate the potential of such compounds as antimicrobial agents. This suggests that derivatives of the compound could also possess bioactive properties, warranting further investigation into their potential as antimicrobial agents (Jyothi & Madhavi, 2019).

  • Potential Antitumor Agents : The structural framework of imidazo[1,2-a]pyrazines lends itself to exploration as antitumor agents. For example, the synthesis of novel 1,2,5-trisubstituted benzimidazoles, incorporating pyrazole moieties, has shown promising activity against a range of cancer cell lines. This highlights the potential of imidazo[1,2-a]pyrazine derivatives in the development of new anticancer drugs (Abonía et al., 2011).

properties

IUPAC Name

7-O-tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)16-5-6-17-8(7-16)15-10(14)9(17)11(18)20-4/h5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEPYMLSJNHNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2C(=O)OC)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-O-Tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate

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